3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid, also known as Linerixibat, is a complex organic compound classified under the category of pharmaceuticals. It is primarily recognized for its potential therapeutic applications in treating various medical conditions, particularly those related to gastrointestinal health. The compound's intricate structure and unique functional groups contribute to its biological activity and pharmacological properties.
Linerixibat is cataloged in the Japanese Accepted Names database, which provides standardized names for pharmaceutical compounds. This database is maintained by the National Institute of Health Sciences in Japan, ensuring that the nomenclature used is consistent and widely accepted in scientific literature .
This compound belongs to the class of benzothiazepines, which are known for their diverse biological activities. Benzothiazepines typically exhibit properties such as anti-inflammatory, analgesic, and antimicrobial effects. The specific structure of Linerixibat enables it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid involves multiple steps that integrate various organic synthesis techniques. The process typically begins with the formation of the benzothiazepine core through cyclization reactions involving appropriate precursors.
The molecular structure of Linerixibat features a complex arrangement with multiple functional groups including a benzothiazepine ring system, a dioxo group, and an amino group attached to a pentanedioic acid backbone. The presence of these groups contributes to its pharmacological properties.
Linerixibat can participate in various chemical reactions typical for compounds with amine and carboxylic acid functionalities. These include:
Understanding these reactions is crucial for optimizing synthetic pathways or modifying the compound for enhanced activity or selectivity in biological systems.
The mechanism of action of Linerixibat involves its interaction with specific biological targets within the gastrointestinal tract. It is believed to modulate pathways related to bile acid transport and metabolism.
Research indicates that Linerixibat may inhibit certain transport proteins involved in bile acid reabsorption, leading to altered lipid metabolism and potential therapeutic benefits in conditions such as cholestasis or irritable bowel syndrome.
Linerixibat exhibits characteristics typical of complex organic compounds:
The chemical stability of Linerixibat is influenced by factors such as pH and temperature. Its reactivity profile suggests it may undergo hydrolysis or oxidation under certain conditions.
Relevant data regarding melting point, boiling point, and spectral characteristics (such as NMR or IR) would further elucidate its physical and chemical behavior.
Linerixibat has potential applications in:
The ongoing research into its pharmacological properties may lead to new therapeutic strategies for managing diseases related to bile acid dysregulation or gastrointestinal motility disorders.
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0